3-[(4-chloroanilino)methylene]-2-benzofuran-1(3H)-one
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Overview
Description
3-[(4-chloroanilino)methylene]-2-benzofuran-1(3H)-one is an organic compound with the molecular formula C15H10ClNO2. It is known for its unique structure, which includes a benzofuran ring fused with a chloroaniline moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chloroanilino)methylene]-2-benzofuran-1(3H)-one typically involves the condensation of 4-chloroaniline with 2-benzofuran-1(3H)-one under specific reaction conditions. One common method includes:
Condensation Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(4-chloroanilino)methylene]-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the chloroaniline moiety, where the chlorine atom is replaced by other nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-[(4-chloroanilino)methylene]-2-benzofuran-1(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(4-chloroanilino)methylene]-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert effects by inducing apoptosis or inhibiting cell proliferation through various signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-[(4-bromoanilino)methylene]-2-benzofuran-1(3H)-one: Similar structure with a bromine atom instead of chlorine.
3-[(4-fluoroanilino)methylene]-2-benzofuran-1(3H)-one: Similar structure with a fluorine atom instead of chlorine.
3-[(4-methoxyanilino)methylene]-2-benzofuran-1(3H)-one: Similar structure with a methoxy group instead of chlorine.
Uniqueness
The uniqueness of 3-[(4-chloroanilino)methylene]-2-benzofuran-1(3H)-one lies in its specific chloroaniline moiety, which imparts distinct chemical and biological properties compared to its analogs. The presence of the chlorine atom can influence its reactivity, solubility, and interaction with biological targets, making it a compound of particular interest in various research fields.
Properties
IUPAC Name |
3-[(4-chlorophenyl)iminomethyl]-2-benzofuran-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO2/c16-10-5-7-11(8-6-10)17-9-14-12-3-1-2-4-13(12)15(18)19-14/h1-9,18H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIDMQYRIDINCA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(OC(=C2C=C1)O)C=NC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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